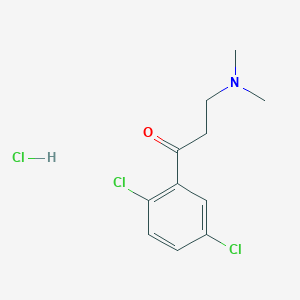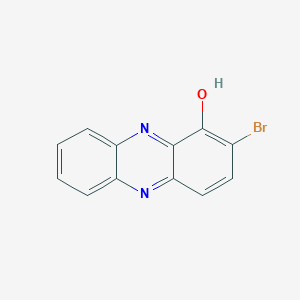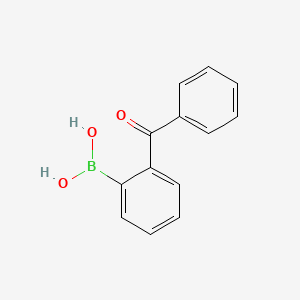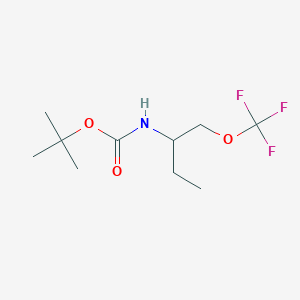![molecular formula C16H20O3 B15052440 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B15052440.png)
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate is an organic compound with the molecular formula C16H20O3. It is a derivative of benzoannulene, characterized by the presence of a pivalate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate typically involves the esterification of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid with pivalic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of enzymes involved in oxidative stress responses, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-1-yl acetate
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-6-carbonitrile
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-carboxylic acid
- 5-Oxo-6,7,8,9-tetrahydro-5H-benzo 7annulen-2-yl trifluoromethanesulfonate
Uniqueness
What sets 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulen-2-yl pivalate apart from similar compounds is its unique ester group, which can influence its reactivity and biological activity. The presence of the pivalate ester can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3 |
InChI Key |
UNRRKLGFMHCOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid](/img/structure/B15052358.png)



![[Isopropyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052382.png)

![4-Iodo-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052406.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)


![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)



